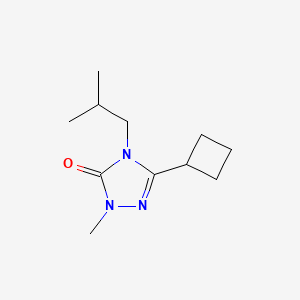
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole, also known as CMCT, is a synthetic compound that has been extensively studied in the field of biochemical research. CMCT is a thiazole derivative that is widely used as a tool for studying protein-DNA interactions.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Synthesis
- The study of novel thiazole scaffolds, including their synthesis and spectroscopic characterization, is a significant area of research. For instance, a thiazole derivative similar to 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole was synthesized and characterized using techniques like FTIR, NMR, and X-ray diffraction, revealing its crystallization in the monoclinic crystal system (Gayathri et al., 2017).
2. Computational Studies and Corrosion Inhibition
- Thiazole derivatives, including those structurally related to 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole, are studied using quantum chemical and molecular dynamics simulations. These studies predict the corrosion inhibition performances of these compounds against the corrosion of metals like iron (Kaya et al., 2016).
3. Antimicrobial and Cytotoxic Activities
- Thiazole derivatives are investigated for their antimicrobial and cytotoxic activities. Some compounds in this class have shown significant cytotoxic activity against cancer cells and moderate to good antimicrobial activities (Chidananda et al., 2014).
4. Molecular Structure Investigations
- Detailed studies on the molecular structure of thiazole derivatives are conducted. This includes analysis using single crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis (GayathriB. et al., 2019).
5. Applications in Molecular Docking Studies
- Thiazole derivatives are used in molecular docking studies, particularly in the investigation of interactions with cancer proteins. Such studies help in understanding the molecular-orbital interaction and structural properties of these compounds (Shanmugapriya et al., 2022).
6. Corrosion Inhibition in Industrial Applications
- Specific thiazole derivatives are evaluated for their efficiency as corrosion inhibitors, particularly for steel in hydrochloric acid solutions. This application is crucial in the oil and gas industry for protecting infrastructure (Yadav et al., 2015).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NS/c11-4-6-5-15-10(14-6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLRHDRKBPZOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2462932.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2462936.png)






![N-(5-chloro-2,4-dimethoxyphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2462950.png)

